Diethatyl
Overview
Description
Diethatyl, also known as this compound-ethyl, is a herbicide used primarily in agriculture to control the growth of weeds. It is a selective herbicide, meaning it targets specific types of plants while leaving crops unharmed. The compound is known for its effectiveness in controlling broadleaf weeds and grasses in various crops, including cereals and vegetables.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethatyl-ethyl is synthesized through a series of chemical reactions involving the esterification of 2,6-diethyl-N-(2-chloroacetyl)aniline with ethyl chloroacetate. The reaction typically occurs under acidic conditions, with sulfuric acid acting as a catalyst. The process involves heating the reactants to facilitate the esterification reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound-ethyl involves similar synthetic routes but with optimized conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethatyl-ethyl undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound-ethyl can hydrolyze to form 2,6-diethyl-N-(2-chloroacetyl)aniline and ethyl alcohol.
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Substitution: this compound-ethyl can undergo nucleophilic substitution reactions, particularly at the chloroacetyl group.
Common Reagents and Conditions
Hydrolysis: Water, often under acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 2,6-diethyl-N-(2-chloroacetyl)aniline and ethyl alcohol.
Oxidation: Various oxidation products depending on the conditions and reagents used.
Substitution: Substituted derivatives of this compound-ethyl.
Scientific Research Applications
Diethatyl-ethyl has several applications in scientific research, including:
Agricultural Chemistry: Used to study the effects of herbicides on weed control and crop yield.
Environmental Science: Research on the environmental impact and degradation pathways of herbicides.
Toxicology: Studies on the toxicity and safety of herbicides for humans and animals.
Analytical Chemistry: Development of analytical methods for detecting and quantifying herbicides in various matrices.
Mechanism of Action
Diethatyl-ethyl exerts its herbicidal effects by inhibiting the growth of weeds through the disruption of essential biochemical pathways. The compound targets specific enzymes involved in the synthesis of amino acids and proteins, leading to the cessation of cell division and growth in susceptible plants. The molecular targets include enzymes such as acetolactate synthase (ALS) and acetohydroxyacid synthase (AHAS), which are crucial for the biosynthesis of branched-chain amino acids.
Comparison with Similar Compounds
Similar Compounds
Diuron: Another herbicide used for weed control, but with a different mode of action.
Atrazine: A widely used herbicide that targets photosynthesis in plants.
Glyphosate: A non-selective herbicide that inhibits the shikimate pathway in plants.
Uniqueness of Diethatyl-ethyl
This compound-ethyl is unique in its selective action against specific weeds while being safe for crops. Its mode of action, targeting ALS and AHAS enzymes, distinguishes it from other herbicides that may target different biochemical pathways. Additionally, its effectiveness at low application rates and minimal environmental persistence make it a preferred choice for sustainable agriculture.
Properties
IUPAC Name |
2-(N-(2-chloroacetyl)-2,6-diethylanilino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-3-10-6-5-7-11(4-2)14(10)16(9-13(18)19)12(17)8-15/h5-7H,3-4,8-9H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISERORSDFSDMDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(CC(=O)O)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192018 | |
Record name | N-(Chloroacetyl)-N-(2,6-diethylphenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38725-95-0 | |
Record name | Diethatyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38725-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethatyl [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038725950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Chloroacetyl)-N-(2,6-diethylphenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIETHATYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JL34LTZ963 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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